molecular formula C28H16S B1628006 16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene CAS No. 202-72-2

16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene

Cat. No.: B1628006
CAS No.: 202-72-2
M. Wt: 384.5 g/mol
InChI Key: XVVNDPCXBLFCTC-UHFFFAOYSA-N
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Description

Diphenanthro[9,10-b:9’,10’-d]thiophene is a polycyclic aromatic compound with the molecular formula C28H16S. It is characterized by a fused ring structure that includes two phenanthrene units and a thiophene ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenanthro[9,10-b:9’,10’-d]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cyclodehydrogenation. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Diphenanthro[9,10-b:9’,10’-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Diphenanthro[9,10-b:9’,10’-d]thiophene has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which Diphenanthro[9,10-b:9’,10’-d]thiophene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the targets and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenanthro[9,10-b:9’,10’-d]thiophene is unique due to its fused ring structure that combines the properties of both phenanthrene and thiophene. This combination results in unique electronic properties that make it valuable for applications in organic electronics and materials science .

Properties

IUPAC Name

16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16S/c1-5-13-21-17(9-1)19-11-3-7-15-23(19)27-25(21)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)29-27/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVNDPCXBLFCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(S4)C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576734
Record name Diphenanthro[9,10-b:9',10'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202-72-2
Record name Diphenanthro[9,10-b:9',10'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene
Reactant of Route 2
16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene
Reactant of Route 3
16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene
Reactant of Route 4
16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene
Reactant of Route 5
16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene
Reactant of Route 6
16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene

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